3-Butyl-2-fluoro-4,6-dinitrophenol
Description
3-Butyl-2-fluoro-4,6-dinitrophenol is a nitrophenol derivative characterized by a fluorine atom at the 2-position, a butyl group at the 3-position, and nitro groups at the 4- and 6-positions. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity, solubility, and environmental behavior.
Properties
CAS No. |
34460-43-0 |
|---|---|
Molecular Formula |
C10H11FN2O5 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
3-butyl-2-fluoro-4,6-dinitrophenol |
InChI |
InChI=1S/C10H11FN2O5/c1-2-3-4-6-7(12(15)16)5-8(13(17)18)10(14)9(6)11/h5,14H,2-4H2,1H3 |
InChI Key |
RTFJJMUFJVCVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-fluoro-4,6-dinitrophenol typically involves the nitration of 3-butyl-2-fluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-butyl-2-fluoro-4,6-diaminophenol.
Substitution: Formation of 3-butyl-2-substituted-4,6-dinitrophenol derivatives.
Scientific Research Applications
3-Butyl-2-fluoro-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 3-Butyl-2-fluoro-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells. This compound can also uncouple oxidative phosphorylation, disrupting ATP production and leading to cell death. The molecular targets include mitochondrial enzymes and membrane proteins involved in energy metabolism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities:
Key Observations:
- Fluorine vs.
- Butyl Chain Influence : The 3-butyl group enhances hydrophobicity relative to smaller alkyl chains, likely increasing lipid solubility and environmental persistence.
Analytical Challenges
Dinitrophenols, including 2-methyl-4,6-dinitrophenol, are noted for low recovery rates (<50%) in analytical methodologies due to degradation, adsorption, or incompatibility with extraction protocols .
Stability and Environmental Behavior
- syn-Dinoseb is regulated as a hazardous substance, indicating that alkylated dinitrophenols may persist in ecosystems and bioaccumulate .
- Picric acid’s instability (explosive nature) contrasts with alkylated dinitrophenols, which are more thermally stable but still prone to photodegradation. The fluorine atom in the target compound could reduce photolytic degradation compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
